Potassium 4-fluoro-3-methylphenyltrifluoroborate
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Overview
Description
Potassium 4-fluoro-3-methylphenyltrifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a useful reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 4-fluoro-3-methylphenyltrifluoroborate can be synthesized through the reaction of 4-fluoro-3-methylphenylboronic acid with potassium trifluoroborate. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran. The mixture is stirred at room temperature until the reaction is complete, followed by purification to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing automated systems for precise control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
Potassium 4-fluoro-3-methylphenyltrifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the organotrifluoroborate with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalyst (e.g., palladium acetate), base (e.g., potassium carbonate), aryl or vinyl halide.
Conditions: The reaction is typically carried out in a solvent such as tetrahydrofuran or dimethylformamide, under an inert atmosphere (e.g., nitrogen or argon), and at elevated temperatures (50-100°C).
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium 4-fluoro-3-methylphenyltrifluoroborate is extensively used in scientific research due to its versatility in organic synthesis. Some key applications include:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism of action for potassium 4-fluoro-3-methylphenyltrifluoroborate in cross-coupling reactions involves the formation of a palladium complex with the organotrifluoroborate. This complex undergoes oxidative addition with the aryl or vinyl halide, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organotrifluoroborate substrate .
Comparison with Similar Compounds
Similar Compounds
- Potassium 4-methylphenyltrifluoroborate
- Potassium 3-methoxyphenyltrifluoroborate
- Potassium 4-fluoro-3-(trifluoromethyl)phenyltrifluoroborate
Uniqueness
Potassium 4-fluoro-3-methylphenyltrifluoroborate is unique due to the presence of both fluorine and methyl groups on the phenyl ring, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in fine-tuning the properties of the resulting biaryl or vinyl-aryl products in cross-coupling reactions .
Properties
IUPAC Name |
potassium;trifluoro-(4-fluoro-3-methylphenyl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF4.K/c1-5-4-6(8(10,11)12)2-3-7(5)9;/h2-4H,1H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDNIZUWRPRFNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)F)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF4K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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